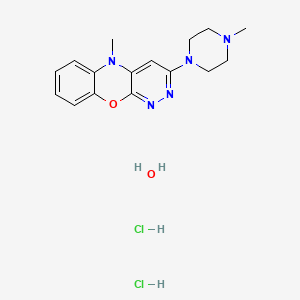

Azaphen dihydrochloride monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azafen dihidrocloruro monohidratado, también conocido como pipofezina dihidrocloruro monohidratado, es un antidepresivo tricíclico. Es un potente inhibidor de la recaptación de serotonina, un neurotransmisor que juega un papel crucial en la regulación del estado de ánimo. Este compuesto se utiliza principalmente en Rusia para el tratamiento de la depresión y tiene propiedades sedantes y antihistamínicas adicionales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de azafen dihidrocloruro monohidratado implica la reacción de 9-metil-6-(4-metilpiperazin-1-il)-2-oxa-4,5,9-triazatriciclo[8.4.0.0³,⁸]tetradeca-1(14),3,5,7,10,12-hexaeno con ácido clorhídrico para formar la sal dihidrocloruro. La reacción se lleva a cabo típicamente en un medio acuoso a temperatura ambiente .

Métodos de Producción Industrial: La producción industrial de azafen dihidrocloruro monohidratado sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se cristaliza y se seca para obtener la forma monohidratada .

Análisis De Reacciones Químicas

Tipos de Reacciones: Azafen dihidrocloruro monohidratado se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno del anillo de piperazina

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves

Principales Productos Formados:

Oxidación: N-óxidos de azafen dihidrocloruro monohidratado.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos con varios grupos funcionales

Aplicaciones Científicas De Investigación

Azafen dihidrocloruro monohidratado tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los antidepresivos tricíclicos y sus análogos.

Biología: Investigado por sus efectos sobre la recaptación de serotonina y su posible papel en la modulación de los niveles de neurotransmisores.

Medicina: Estudiado por sus propiedades antidepresivas, sedantes y antihistamínicas.

Industria: Utilizado en el desarrollo de nuevos fármacos antidepresivos y agentes terapéuticos relacionados

Mecanismo De Acción

Azafen dihidrocloruro monohidratado ejerce sus efectos inhibiendo la recaptación de serotonina, aumentando así su disponibilidad en la hendidura sináptica. Esto lleva a una mayor neurotransmisión serotoninérgica, que se asocia con una mejora del estado de ánimo y una reducción de los síntomas de la depresión. El compuesto también interactúa con los receptores de la histamina, contribuyendo a sus efectos sedantes y antihistamínicos .

Compuestos Similares:

Amitriptilina: Otro antidepresivo tricíclico con propiedades de inhibición de la recaptación de serotonina similares.

Imipramina: Conocido por sus efectos antidepresivos y mecanismo de acción similar.

Clomipramina: Utilizado para tratar el trastorno obsesivo-compulsivo y la depresión, con una estructura química similar

Singularidad del Azafen Dihidrocloruro Monohidratado: Azafen dihidrocloruro monohidratado es único debido a su combinación de propiedades antidepresivas, sedantes y antihistamínicas. Esto lo hace particularmente útil en el tratamiento de pacientes con afecciones comórbidas como la ansiedad y el insomnio .

Comparación Con Compuestos Similares

Amitriptyline: Another tricyclic antidepressant with similar serotonin reuptake inhibition properties.

Imipramine: Known for its antidepressant effects and similar mechanism of action.

Clomipramine: Used for treating obsessive-compulsive disorder and depression, with a similar chemical structure

Uniqueness of Azafen Dihydrochloride Monohydrate: Azafen dihydrochloride monohydrate is unique due to its combination of antidepressant, sedative, and antihistamine properties. This makes it particularly useful in treating patients with comorbid conditions such as anxiety and insomnia .

Propiedades

IUPAC Name |

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMOGSQJNTXLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)

![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)

![2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)